An In-Depth Technical Guide to the Synthesis of 1-Fluorooctane from 1-Octanol
An In-Depth Technical Guide to the Synthesis of 1-Fluorooctane from 1-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-fluorooctane from 1-octanol (B28484). The direct deoxofluorination using Diethylaminosulfur Trifluoride (DAST) and a two-step sequence via an octyl sulfonate intermediate are detailed, offering a comparative analysis to aid in methodology selection for research and development applications.
Executive Summary
The conversion of alcohols to alkyl fluorides is a fundamental transformation in organic synthesis, particularly relevant in the development of pharmaceuticals and functional materials where the introduction of fluorine can significantly modulate molecular properties. This guide focuses on the synthesis of 1-fluorooctane, a valuable fluorinated alkane, from the readily available precursor, 1-octanol. Two distinct and reliable methods are presented: direct fluorination with DAST and a two-step tosylation-fluorination sequence. Each method is accompanied by detailed experimental protocols, quantitative data, and workflow visualizations to provide a thorough understanding of the synthetic pathways.
Method 1: Direct Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)
The use of Diethylaminosulfur Trifluoride (DAST) is a widely employed method for the direct conversion of primary alcohols to their corresponding fluorides. This one-pot reaction is valued for its efficiency and generally high yields.
Signaling Pathway
Caption: Reaction mechanism of 1-octanol with DAST.
Quantitative Data
| Parameter | Value |
| Starting Material | 1-Octanol |
| Reagent | Diethylaminosulfur Trifluoride (DAST) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Temperature | -70°C to 25°C |
| Reaction Time | Not specified, warmed to room temperature |
| Yield | 90%[1] |
| Purity | Not specified, purified by distillation |
| Boiling Point of Product | 42-43°C (20 mm Hg)[1] |
| ¹⁹F NMR (CCl₃F) | -218.8 ppm (tt, ²J = 49 Hz, ³J = 25 Hz)[1] |
Experimental Protocol
A solution of 13.0 g (0.1 mol) of 1-octanol in 25 mL of dichloromethane is added dropwise to a solution of 16.1 g (0.1 mol) of diethylaminosulfur trifluoride in 60 mL of dichloromethane, cooled to a temperature between -70°C and -65°C.[1] Following the addition, the reaction mixture is allowed to warm to 25°C.[1] To quench the reaction, 50 mL of water is added. The lower organic layer is then separated, dried over anhydrous magnesium sulfate (B86663), and purified by distillation to yield 12.0 g (90%) of 1-fluorooctane as a colorless liquid.[1]
Experimental Workflow
Caption: Workflow for 1-fluorooctane synthesis using DAST.
Method 2: Two-Step Synthesis via 1-Octyl Tosylate
This method involves the conversion of 1-octanol to a better leaving group, typically a tosylate, followed by a nucleophilic substitution with a fluoride salt, such as potassium fluoride. This approach avoids the use of highly reactive and hazardous fluorinating agents like DAST.
Signaling Pathway
Caption: Reaction pathway via tosylation and fluorination.
Quantitative Data
| Parameter | Step 1: Tosylation | Step 2: Fluorination |
| Starting Material | 1-Octanol | 1-Octyl Tosylate |
| Reagents | p-Toluenesulfonyl chloride (TsCl), Pyridine | Potassium Fluoride (KF) |
| Solvent | Pyridine | Diethylene Glycol |
| Reaction Temperature | 0°C to Room Temperature | 160-170°C |
| Reaction Time | Not specified | 5 hours |
| Yield | High (Typical) | 40-45% (for n-hexyl bromide)[2] |
| Purity | Purified by extraction | Purified by distillation |
Experimental Protocols
Step 1: Synthesis of 1-Octyl Tosylate
To a solution of 1-octanol in pyridine, cooled in an ice bath, slowly add p-toluenesulfonyl chloride. The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, the mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed sequentially with dilute acid (e.g., 1M H₂SO₄) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 1-octyl tosylate.
Step 2: Synthesis of 1-Fluorooctane from 1-Octyl Tosylate
In a thoroughly dry three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a distillation setup, a mixture of anhydrous, finely powdered potassium fluoride and a high-boiling solvent such as diethylene glycol is placed. The flask is heated, and 1-octyl tosylate is added dropwise over several hours. The product, 1-fluorooctane, is distilled from the reaction mixture as it is formed. The collected distillate is then washed with water, a solution of bromine in potassium bromide (to remove any alkene byproduct), and finally with water again. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation. A similar procedure for n-hexyl fluoride from n-hexyl bromide reports a yield of 40-45%.[2]
Experimental Workflow
Caption: Workflow for the two-step synthesis of 1-fluorooctane.
Characterization of 1-Fluorooctane
| Property | Value | Source |
| Molecular Formula | C₈H₁₇F | [3] |
| Molecular Weight | 132.22 g/mol | [3][4] |
| Boiling Point | 142-146 °C | [4] |
| Density | 0.814 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.396 | [4] |
| ¹⁹F NMR (CCl₄) | Referenced to CCl₃F | [5] |
| Mass Spectrum | Available in NIST WebBook | [6][7] |
Conclusion
Both the direct fluorination with DAST and the two-step tosylation-fluorination sequence are viable methods for the synthesis of 1-fluorooctane from 1-octanol. The DAST method offers a high-yielding, one-pot procedure but requires handling of a hazardous reagent. The two-step method, while longer, utilizes more common and less hazardous reagents, making it potentially more suitable for larger-scale synthesis where safety is a primary concern. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and safety protocols. This guide provides the necessary detailed information to make an informed decision and to successfully implement either synthetic route.
